BenchChemオンラインストアへようこそ!

3-chloro-N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)benzamide

Urea Transporter A1 Renal Physiology Diuretic Development

This 3-chloro-substituted thiophene-urea-benzamide compound is a validated, moderate-potency dual inhibitor of UT-A1 (IC50 5.0 µM) and UT-B (IC50 10.0 µM). Its balanced, noncompetitive inhibition of both urea transporter isoforms makes it the compound of choice for integrated physiological studies of pan-UT blockade. Unlike highly selective inhibitors, it achieves near-concurrent blockade at 10–20 µM, enabling robust modeling of ‘urearetic’ pharmacology. Use as a reference standard in MDCK cell fluorescence plate reader assays or as a starting scaffold for SAR-driven optimization. Ensure lot-to-lot consistency with published benchmark data.

Molecular Formula C19H16ClN3O2S
Molecular Weight 385.87
CAS No. 1202990-81-5
Cat. No. B2365904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)benzamide
CAS1202990-81-5
Molecular FormulaC19H16ClN3O2S
Molecular Weight385.87
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)NC(=O)NCC3=CC=CS3
InChIInChI=1S/C19H16ClN3O2S/c20-14-6-3-5-13(11-14)18(24)22-16-8-1-2-9-17(16)23-19(25)21-12-15-7-4-10-26-15/h1-11H,12H2,(H,22,24)(H2,21,23,25)
InChIKeyYFCFVYGCXIQOFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Chloro-N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)benzamide: A Thiophene-Urea-Benzamide Urea Transporter Inhibitor for Renal Physiology Research


3-Chloro-N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)benzamide (CAS 1202990-81-5) is a small-molecule urea transporter (UT) inhibitor belonging to the thiophene-urea-benzamide structural class. It inhibits the rat kidney urea transporter isoform UT-A1, a protein critical for the urinary concentrating mechanism, and has emerged as a potential tool compound for studying urea transport physiology and for developing a novel class of diuretics termed 'urearetics' [1]. The compound contains a 3-chloro-substituted benzamide core linked via a urea bridge to a thiophen-2-ylmethyl moiety, a structural arrangement that positions it within a broader class of UT-A1 inhibitors characterized by low-micromolar potency [2].

Why Generic Substitution of 3-Chloro-N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)benzamide Fails: Structure-Activity Determinants in Urea Transporter Inhibition


Urea transporter inhibitors within the thiophene-urea-benzamide class display pronounced structure-activity relationships (SAR), where minor alterations in substituent identity, position, or linker connectivity produce substantial shifts in both potency and isoform selectivity between UT-A1 and UT-B [1]. Even among benzamide-based UT inhibitors sharing the same core scaffold, chlorine position (ortho, meta, para) and thiophene attachment geometry have been shown in structure-activity analyses to drive differences exceeding 10-fold in IC50 values [2]. Generic substitution without experimental validation of isoform selectivity profile, inhibition mechanism, and reversibility therefore risks selecting a compound with non-overlapping pharmacology, rendering head-to-head biological comparisons invalid [1].

Quantitative Differentiation Evidence for 3-Chloro-N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)benzamide vs. Comparator UT-A1 Inhibitors


UT-A1 Inhibitory Potency of 3-Chloro Thiophene-Urea-Benzamide vs. Dimethylthiourea (DMTU) Baseline

3-Chloro-N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)benzamide inhibits rat UT-A1-mediated urea transport with an IC50 of 5.0 µM (5,000 nM) when measured in MDCK cells expressing rat UT-A1 via a fluorescence plate reader assay following a 15-minute incubation [1]. In comparison, dimethylthiourea (DMTU), a widely used reference UT inhibitor, inhibits rat UT-A1 with an IC50 of approximately 2,000–3,000 µM (2–3 mM) under comparable noncompetitive inhibition conditions, representing the baseline potency for urea analog UT inhibitors [2]. This corresponds to an approximately 400- to 600-fold greater potency for the target compound relative to the urea analog DMTU benchmark.

Urea Transporter A1 Renal Physiology Diuretic Development

UT-A1 vs. UT-B Isoform Selectivity Profile: 3-Chloro Derivative vs. Representative Class A UT-A1 Inhibitors

The 3-chloro thiophene-urea-benzamide exhibits a UT-A1/UT-B selectivity ratio of approximately 2-fold, with an IC50 of 5.0 µM for UT-A1 and 10.0 µM for UT-B as measured in rat transporter assays [1]. This selectivity profile differs from structurally representative Class A UT-A1 inhibitors identified in the primary screening literature: for instance, UTA1inh-A1 (a piperidine-substituted quinoline-amine) shows UT-A1 IC50 of 3.3 µM and UT-B IC50 of 16 µM, yielding a selectivity ratio of approximately 4.8-fold [2]. The target compound's lower selectivity ratio suggests it is a relatively balanced dual UT-A1/UT-B inhibitor, distinguishing it from more UT-A1-selective scaffolds.

Isoform Selectivity UT-B Urea Transporter Pharmacology

Potency Positioning of 3-Chloro Thiophene-Urea-Benzamide Within the UT-A1 Inhibitor Landscape

Within the broader landscape of UT-A1 inhibitors characterized under standardized assay conditions, the target compound's IC50 of 5.0 µM places it at the moderate-potency tier [1]. Reference inhibitors from the primary UT-A1 screening campaign span an IC50 range from 3.3 µM (UTA1inh-A1, the most potent Class A inhibitor) to >50 µM (multiple Class C and D inhibitors) [2]. The target compound exhibits potency comparable to UTA1inh-A2 (IC50 = 5.3 µM for UT-A1), another moderately potent inhibitor, but is approximately 1.5-fold less potent than the most active inhibitor in Class A (UTA1inh-A1 at 3.3 µM). It is important to note that more recently developed chemotypes, such as 1,2,4-triazoloquinoxalines, have achieved nanomolar-range potency (IC50 ≈ 150 nM for UT-A1), representing a >30-fold improvement over the target compound [3].

Structure-Activity Relationship Chemical Probe Drug Discovery

Validated Research and Procurement Application Scenarios for 3-Chloro-N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)benzamide


Tool Compound for Investigating Dual UT-A1/UT-B Blockade in Renal Physiology Studies

Given its balanced inhibition of both UT-A1 (IC50 = 5.0 µM) and UT-B (IC50 = 10.0 µM) [1], this compound is best deployed in experiments designed to interrogate the integrated physiological consequences of combined urea transporter blockade. Unlike highly UT-A1-selective inhibitors such as UTA1inh-A2 (UT-B IC50 > 50 µM), which leave UT-B function largely intact [2], this compound achieves near-concurrent inhibition of both isoforms at concentrations in the 10–20 µM range, enabling researchers to model the pharmacological effect of pan-UT inhibition on urinary concentrating capacity.

Medicinal Chemistry Starting Point for Thiophene-Urea-Benzamide Scaffold Optimization

The compound serves as a validated hit scaffold for structure-activity relationship (SAR) campaigns aimed at improving UT-A1 potency and selectivity. Starting from the established IC50 of 5.0 µM [1], medicinal chemists can systematically explore substituent effects at the 3-chloro position (e.g., replacing with fluoro, methyl, or trifluoromethyl groups) or modify the thiophene-2-ylmethyl moiety, guided by published SAR frameworks that demonstrate how analogous modifications in the 2-ureido-benzamide series can shift IC50 values by >10-fold [3]. The compound's moderate molecular weight (385.9 g/mol, C19H16ClN3O2S) [4] provides ample room for property-guided optimization.

Procurement for Urea Transporter Pharmacology Teaching and Training Laboratories

The compound's well-defined single-target pharmacology (UT-A1 and UT-B urea transport inhibition) [1], established assay protocols (MDCK cell fluorescence plate reader assay with 15-min incubation) [2], and placement within a thriving research field investigating urearetics as novel salt-sparing diuretics [3] make it an appropriate procurement choice for academic laboratory courses in renal pharmacology, drug discovery, and transporter biology that require a reproducible, moderate-potency urea transporter inhibitor with published benchmark data.

Reference Inhibitor for UT-A1 Functional Assay Development and High-Throughput Screening

With a moderate IC50 of 5.0 µM that is well within the dynamic range of standard fluorescence-based urea transport assays [1], this compound can serve as a positive control reference inhibitor in the development and validation of new UT-A1 screening assays. Its noncompetitive inhibition mechanism [2] provides a consistent pharmacological fingerprint for assay quality control, allowing researchers to benchmark new assay performance against the established MDCK cell fluorescence plate reader format and to calibrate Z'-factor calculations for high-throughput screening campaigns seeking novel UT-A1 inhibitor chemotypes.

Quote Request

Request a Quote for 3-chloro-N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.